molecular formula C8H6BrNOS B8316268 {3-Bromothieno[2,3-b]pyridin-2-yl}methanol

{3-Bromothieno[2,3-b]pyridin-2-yl}methanol

Cat. No. B8316268
M. Wt: 244.11 g/mol
InChI Key: HKNJYTKOPGWWHK-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

A solution of 3-bromothieno[2,3-b]pyridine-2-carboxylic acid (14b) (30 mg, 0.12 mmol) in thionyl chloride (2 mL) was refluxed for 1 hour. All volatiles were removed by co-evaporation with toluene. The residue was diluted in dimethoxyethane (2 mL) and sodium tetraborohydride (5 mg, 0.13 mmol) was added to the solution at room temperature. The reaction mixture was stirred for 1 hour, then quenched with water (10 mL) and extracted with ethyl acetate (2×10 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered and evaporated under reduced pressure to afford the desired alcohol (14c) as a white solid without further purification (20 mg, 0.081 mmol, 68%).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
sodium tetraborohydride
Quantity
5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11](O)=[O:12].[BH4-].[BH4-].[BH4-].[BH4-].[Na+].[Na+].[Na+].[Na+]>S(Cl)(Cl)=O>[Br:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[CH2:11][OH:12] |f:1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
BrC1=C(SC2=NC=CC=C21)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
sodium tetraborohydride
Quantity
5 mg
Type
reactant
Smiles
[BH4-].[BH4-].[BH4-].[BH4-].[Na+].[Na+].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were removed by co-evaporation with toluene
ADDITION
Type
ADDITION
Details
The residue was diluted in dimethoxyethane (2 mL)
CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×10 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(SC2=NC=CC=C21)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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